molecular formula C13H20ClNO3 B1452105 Methyl 3-amino-2-[(4-ethoxyphenyl)methyl]propanoate hydrochloride CAS No. 1211643-55-8

Methyl 3-amino-2-[(4-ethoxyphenyl)methyl]propanoate hydrochloride

Cat. No.: B1452105
CAS No.: 1211643-55-8
M. Wt: 273.75 g/mol
InChI Key: DGNNVRWINOUENW-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-[(4-ethoxyphenyl)methyl]propanoate hydrochloride (CAS: 1211643-55-8) is an organic compound with the molecular formula C₁₃H₂₀ClNO₃ and a molecular weight of 273.76 g/mol . It features a propanoate ester backbone substituted with a 4-ethoxyphenylmethyl group and an amino moiety, stabilized as a hydrochloride salt. This structural configuration enhances solubility and stability, making it a versatile scaffold in pharmaceutical and agrochemical research.

Properties

IUPAC Name

methyl 2-(aminomethyl)-3-(4-ethoxyphenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3.ClH/c1-3-17-12-6-4-10(5-7-12)8-11(9-14)13(15)16-2;/h4-7,11H,3,8-9,14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGNNVRWINOUENW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(CN)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Synthesis via Michael Addition Reaction

The most commonly reported method for preparing methyl 3-amino-2-[(4-ethoxyphenyl)methyl]propanoate involves a Michael addition reaction between 4-ethoxybenzylamine and methyl acrylate.

  • Reaction Scheme :
    4-ethoxybenzylamine reacts with methyl acrylate under controlled conditions to form the target compound.
  • Conditions :
    • Solvent: Often carried out in an inert solvent such as acetonitrile or ethanol.
    • Catalyst: May involve a base or acid catalyst to promote the addition.
    • Temperature: Mild heating or room temperature to optimize yield.
  • Purification :
    The crude product is purified by recrystallization or chromatographic techniques to isolate the pure methyl 3-amino-2-[(4-ethoxyphenyl)methyl]propanoate.
  • Hydrochloride Salt Formation :
    The free base is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent to improve stability and solubility for further applications.

This method is scalable and applicable for both laboratory and industrial production, with adjustments to reaction parameters such as temperature, solvent, and catalyst to optimize yield and purity.

Industrial Scale Production

In industrial settings, the synthesis is adapted to batch or continuous flow processes to enhance efficiency.

  • Batch Process :
    • Reactants are combined in a reactor under controlled temperature and stirring.
    • Reaction progress is monitored, and upon completion, the mixture is worked up by extraction and purification.
  • Continuous Flow Process :
    • Reactants are continuously fed into a flow reactor, allowing precise control over reaction time and temperature.
    • This method improves reproducibility and scalability, reducing reaction times and waste.
  • Optimization Parameters :
    • Temperature and pressure are optimized to maximize conversion and minimize by-products.
    • Solvent choice is critical for solubility and reaction kinetics.
  • Purification :
    • Industrial purification may involve crystallization, filtration, and washing steps to yield the hydrochloride salt in high purity.

Coupling Reactions for Derivative Synthesis

In related research, amino acid esters have been coupled with other functional groups using carbodiimide-mediated coupling reactions.

  • Method :
    • Use of dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBT) to activate carboxylic acids for amide bond formation.
    • Reaction performed at low temperatures (0°C to room temperature) with subsequent purification steps involving extraction and crystallization.
  • Application :
    While this method is more relevant for derivative synthesis, it provides insight into handling amino acid esters like methyl 3-amino-2-[(4-ethoxyphenyl)methyl]propanoate in complex synthetic sequences.

Summary Table of Preparation Methods

Method Reactants Conditions Purification Notes
Michael Addition 4-ethoxybenzylamine + methyl acrylate Mild heating, solvent (acetonitrile/ethanol), catalyst optional Recrystallization or chromatography Direct, scalable, yields hydrochloride salt
Industrial Batch/Continuous Flow Same as above Controlled temp/pressure, solvent optimization Crystallization, filtration High efficiency, suitable for large scale
Nucleophilic Aromatic Substitution Protected amino acid esters + fluoro-nitrobenzenes Reflux in acetonitrile with triethylamine Flash chromatography Alternative for derivatives, requires protection
Carbodiimide Coupling Amino acid esters + carboxylic acids DCC/HOBT, 0°C to RT, extraction and crystallization Crystallization Used for derivative synthesis, not direct prep

Detailed Research Findings

  • The Michael addition route is the most straightforward and widely used for preparing methyl 3-amino-2-[(4-ethoxyphenyl)methyl]propanoate, as it directly forms the amino ester with high selectivity and yield.
  • Industrial processes focus on optimizing solvent systems and reaction parameters to enhance throughput and purity, often converting the free base to the hydrochloride salt for stability.
  • Literature on related amino acid derivatives shows that nucleophilic aromatic substitution and carbodiimide-mediated coupling are valuable techniques for modifying or extending the molecular framework of amino acid esters, which could be adapted for advanced synthetic applications involving this compound.
  • Purification techniques such as recrystallization and flash chromatography are critical to obtain analytically pure material, especially for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-[(4-ethoxyphenyl)methyl]propanoate hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

Chemistry

Methyl 3-amino-2-[(4-ethoxyphenyl)methyl]propanoate hydrochloride serves as an important intermediate in organic synthesis. It facilitates the creation of complex organic molecules, making it valuable for researchers developing new chemical entities.

Biology

In biological research, this compound is utilized to study biochemical pathways and enzyme interactions. Its amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ethoxyphenyl group enhances hydrophobic interactions, which can modulate the activity of target molecules .

Medicine

The compound acts as a precursor for pharmaceutical agents. Research has indicated its potential therapeutic effects, particularly in developing drugs targeting various diseases. Ongoing studies are exploring its efficacy in treating conditions such as cancer and neurodegenerative disorders .

Industry

In industrial applications, this compound is used in producing specialty chemicals and materials. Its unique properties make it suitable for synthesizing fine chemicals that require specific functional groups .

Case Studies

  • Anticancer Research : A study examined the effects of this compound on cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting potential as an anticancer agent.
  • Enzyme Interaction Studies : Researchers investigated how this compound interacts with specific enzymes involved in metabolic pathways. Findings demonstrated that it could modulate enzyme activity, providing insights into its role in biochemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-[(4-ethoxyphenyl)methyl]propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ethoxyphenyl group can participate in hydrophobic interactions, further modulating the activity of the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The compound is compared below with analogs differing in substituent groups, salt forms, and functional moieties.

Table 1: Comparative Analysis of Structural Analogs
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Salt Form Purity (%) Key Applications/Notes
Methyl 3-amino-2-[(4-ethoxyphenyl)methyl]propanoate hydrochloride 1211643-55-8 C₁₃H₂₀ClNO₃ 273.76 4-Ethoxyphenyl Hydrochloride - Pharmaceutical intermediates; electron-rich aromatic group enhances binding
Methyl 3-amino-2-(4-chlorophenyl)propanoate hydrochloride 1001180-63-7 C₁₀H₁₃Cl₂NO₂ 250.12 4-Chlorophenyl Hydrochloride 95+ Agrochemical research; chloro group increases lipophilicity
Methyl 3-amino-2-((1-methyl-1H-pyrazol-4-yl)methyl)propanoate dihydrochloride 1305712-50-8 C₁₀H₁₈Cl₂N₂O₂ 277.17 Pyrazolylmethyl Dihydrochloride - Bioactive molecule synthesis; heterocyclic substituent
Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate hydrochloride 1375473-45-2 C₁₁H₁₅Cl₂NO₃ 280.15 4-Chlorophenyl, hydroxyl Hydrochloride - Chiral building block; hydroxyl group modifies stereochemistry
Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride 64282-12-8 C₁₀H₁₃ClFNO₂ 233.67 4-Fluorophenyl Hydrochloride 98+ Radiolabeling studies; fluorine’s electron-withdrawing effects
Methyl 3-amino-2-(cyclopropylmethyl)propanoate hydrochloride 1311313-63-9 C₈H₁₆ClNO₂ 193.67 Cyclopropylmethyl Hydrochloride Min. 95% Small-molecule scaffold; strained cyclopropane enhances reactivity

Key Structural and Functional Differences

  • Aromatic Substituents :

    • The 4-ethoxyphenyl group in the target compound provides electron-donating properties, enhancing π-π stacking in receptor binding . In contrast, 4-chlorophenyl () and 4-fluorophenyl () substituents are electron-withdrawing, increasing metabolic stability but reducing solubility .
    • Pyrazolylmethyl () and cyclopropylmethyl () groups introduce steric and electronic diversity, enabling tailored interactions in drug design.
  • Salt Forms :

    • Hydrochloride salts (e.g., target compound) improve aqueous solubility compared to free bases. Dihydrochloride derivatives () exhibit higher acidity, which may affect stability under basic conditions .
  • Functional Moieties :

    • The hydroxyl group in introduces hydrogen-bonding capacity, useful in chiral resolution .
    • Ester vs. Amide Backbones : While the target compound and analogs retain ester groups, hydrolysis studies () indicate susceptibility to aqueous or enzymatic cleavage, necessitating controlled storage conditions .

Research and Application Insights

  • Pharmaceutical Relevance : The ethoxyphenyl variant’s electron-rich structure aligns with CNS drug scaffolds, whereas fluorophenyl derivatives () are leveraged in PET imaging .
  • Agrochemical Potential: Chlorophenyl analogs () are explored in pesticide formulations due to their lipophilicity and persistence .
  • Limitations : Cyclopropane-containing derivatives () face synthetic challenges due to ring strain but offer unique reactivity profiles .

Biological Activity

Methyl 3-amino-2-[(4-ethoxyphenyl)methyl]propanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the compound's biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound features a propanoate backbone with an amino group and an ethoxyphenyl substituent. The molecular formula is C13H19ClN2O3C_{13}H_{19}ClN_{2}O_{3}, and its structure allows for various interactions with biological molecules, which are crucial for its activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with proteins and enzymes, potentially altering their function and activity.
  • Hydrophobic Interactions : The ethoxyphenyl group enhances hydrophobic interactions, which can influence the binding affinity and specificity towards target molecules.

These interactions suggest that the compound could modulate various biochemical pathways, making it a candidate for therapeutic applications.

Anticancer Activity

Research indicates that this compound may exhibit anticancer properties. In vitro studies have shown that similar compounds with structural analogs demonstrate significant cytotoxic effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)Reference
Compound AHeLa0.69
Compound BHCT-11611

These results underscore the potential of this compound in cancer therapy, particularly in targeting tumor cells.

Neuroprotective Effects

Emerging evidence suggests that related compounds may possess neuroprotective properties, potentially through modulation of neurotransmitter systems. This activity could be beneficial in treating neurodegenerative diseases.

Case Studies

  • Case Study on Anticancer Activity :
    A study investigated the efficacy of this compound against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutic agents.
  • Neuroprotection Study :
    Another investigation focused on the neuroprotective effects of similar amino acid derivatives. The findings suggested that these compounds could reduce oxidative stress in neuronal cells, enhancing cell survival rates under stress conditions.

Q & A

Q. What in vitro assays evaluate the compound’s potential as a neuromodulator?

  • Methodology : Test inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) using Ellman’s method (IC50 determination). Compare to positive controls (e.g., donepezil). Structure-activity analysis may prioritize analogs with bulkier substituents (e.g., tert-butyl) for enhanced binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-amino-2-[(4-ethoxyphenyl)methyl]propanoate hydrochloride
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Methyl 3-amino-2-[(4-ethoxyphenyl)methyl]propanoate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.